

A Comparative Guide to the Isotopic Purity of Niacin-15N,13C3

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Compound of Interest

Compound Name: Niacin-15N,13C3

Cat. No.: B12394297

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For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, ensuring isotopic purity is paramount for accurate and reproducible experimental outcomes. This guide provides an objective comparison of **Niacin-15N,13C3** with other commercially available labeled alternatives, supported by experimental data and detailed analytical protocols.

Quantitative Data on Isotopic Purity

The isotopic purity of a labeled compound is a critical parameter that defines the percentage of molecules containing the desired stable isotopes. This data is typically determined by the manufacturer and provided in the Certificate of Analysis (CoA). Below is a comparison of the isotopic purity of **Niacin-15N,13C3** and its common alternatives.

Product Name	Labeling	Isotopic Purity (Atom %)	Chemical Purity	Vendor Example
Niacin-15N,13C3	15N, 13C (on carboxyl and two ring carbons)	15N: 98%, 13C: 99%	>97%	Cambridge Isotope Laboratories, Inc. [1] [2]
Niacin-d4	Deuterium (on the pyridine ring)	>98%	>99%	MedchemExpress [3]
Nicotinamide-13C6	13C (uniformly on the pyridine ring and carboxamide carbon)	>99%	>99%	MedchemExpress
Nicotinamide (unlabeled)	Natural Abundance	Not Applicable	>99%	Magistraliter Distributio [4]

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity is primarily achieved through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for determining isotopic enrichment.

Principle: This technique separates the labeled compound from potential impurities using liquid chromatography. The compound is then ionized and its mass-to-charge ratio (m/z) is measured. The relative intensities of the ion peaks corresponding to the labeled and unlabeled species are used to calculate the isotopic purity.

Detailed Protocol:

- Sample Preparation:
 - Accurately weigh and dissolve the labeled niacin standard in a suitable solvent (e.g., methanol/water mixture) to a final concentration of 1 µg/mL.
- Chromatographic Separation:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometric Detection:
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) or a triple quadrupole mass spectrometer.
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Data Acquisition: Full scan mode to observe the isotopic cluster or Multiple Reaction Monitoring (MRM) for targeted analysis. For **Niacin-15N,13C3**, the expected [M+H]⁺ ion would be at m/z 128.06, compared to the unlabeled niacin at m/z 124.04.
- Data Analysis:
 - Extract the ion chromatograms for the labeled and unlabeled species.
 - Calculate the peak areas for each isotopic form.
 - The isotopic purity is determined by the ratio of the peak area of the labeled form to the sum of the peak areas of all isotopic forms, after correcting for the natural abundance of

isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides detailed information about the position and extent of isotopic labeling.

Principle: ^{13}C and ^{15}N are NMR-active nuclei. By acquiring a quantitative ^{13}C or ^{15}N NMR spectrum, the relative integrals of the signals corresponding to the labeled and unlabeled positions can be used to determine the isotopic enrichment at specific atomic sites.

Detailed Protocol:

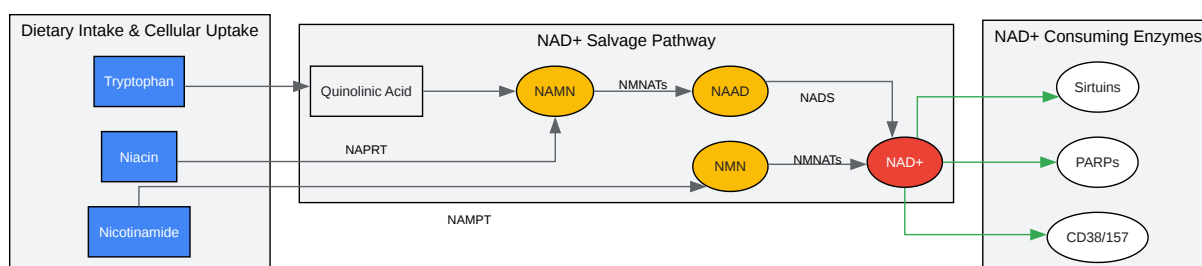
- Sample Preparation:
 - Dissolve an accurately weighed amount of the labeled niacin (5-10 mg) in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) in an NMR tube.
- NMR Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiment: A quantitative ^{13}C or ^{15}N NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
 - Parameters: A long relaxation delay (D_1) of at least 5 times the longest T_1 relaxation time of the nuclei of interest is crucial for accurate quantification.
- Data Processing and Analysis:
 - Process the NMR spectrum using appropriate software.
 - Carefully integrate the signals corresponding to the ^{13}C - and ^{15}N -labeled positions and any residual unlabeled positions.
 - The isotopic enrichment at each labeled position is calculated by comparing the integral of the labeled signal to the sum of the integrals of the labeled and unlabeled signals for that

position.

Mandatory Visualizations

Niacin Metabolism and the NAD⁺ Salvage Pathway

Niacin is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a vital coenzyme in numerous cellular processes. The salvage pathway is a key mechanism for maintaining the cellular NAD⁺ pool.



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Caption: Niacin's role in the NAD⁺ salvage pathway.

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for determining the isotopic purity of a labeled compound using LC-MS.



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Caption: LC-MS workflow for isotopic purity analysis.

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References

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